4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Description
4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a highly specialized organic compound featuring a complex structure with potential applications across various fields of scientific research. This compound belongs to a class of chemicals known for their distinct aromatic and heterocyclic moieties, which contribute to their unique chemical properties and reactivity.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3/c1-10-16-13(17(20)21)9-14(15-3-2-8-27-15)22-18(16)24(23-10)12-6-4-11(5-7-12)19(25)26/h2-9,17H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALLLSJWCIKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multiple steps, each meticulously controlled to achieve the desired purity and yield.
Initial Formation of Pyrazolopyridine Core: : The process often starts with the construction of the pyrazolo[3,4-b]pyridine core. This step usually involves cyclization reactions where a pyrazole and a pyridine precursor react under high temperatures and controlled conditions.
Furyl Substitution: : Next, the introduction of the 2-furyl group is carried out through a substitution reaction using a furan derivative. This step requires precise conditions to ensure the correct positioning of the furyl group on the core structure.
Difluoromethylation and Methylation: : Following this, difluoromethylation is achieved using difluoromethylating agents
Benzoic Acid Incorporation: : The final major step involves coupling the substituted pyrazolopyridine with a benzoic acid derivative. This is typically done using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts and solvents like DMF (Dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes:
Reactor Design: : Using large-scale reactors that ensure uniform mixing and temperature control.
Continuous Flow Processes: : Employing continuous flow chemistry to optimize reaction times and yields while minimizing waste.
Quality Control: : Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions may target the difluoromethyl or furan groups, altering the electronic properties and reactivity of the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the benzoic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Various acids and bases, solvents like dichloromethane (DCM), temperatures ranging from ambient to reflux conditions.
Major Products
The reactions described above can yield a range of products, from simple oxidized or reduced forms to more complex substituted derivatives, depending on the specific reaction pathways and conditions employed.
Scientific Research Applications
4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: : Explored as a lead compound in the development of pharmaceuticals, particularly in targeting specific pathways or receptors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These include:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Receptor Modulation: : Interacting with cell surface receptors, influencing cellular signaling pathways.
Pathway Involvement: : Engaging in biochemical pathways, potentially altering metabolic or signaling processes.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its distinct structural features and reactivity. Similar compounds include:
4-[4-(trifluoromethyl)-6-(2-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Featuring a trifluoromethyl group and a thienyl substituent.
4-[4-(methyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Lacking the difluoromethyl group but with similar core structures.
This is a fascinating compound, combining elements that can lead to myriad possibilities in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
